N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is a synthetic small molecule characterized by a fused tetracyclic scaffold combining benzothiazole, tetrahydrothienopyridine, and a substituted benzamide moiety. The hydrochloride salt enhances aqueous solubility, which is critical for bioavailability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2.ClH/c1-26-12-11-16-19(13-26)30-23(25-21(27)14-7-9-15(28-2)10-8-14)20(16)22-24-17-5-3-4-6-18(17)29-22;/h3-10H,11-13H2,1-2H3,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLANJMNUIAXXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with APE1 inhibitors reported in the literature, particularly N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3) . Below is a detailed comparison:
Structural and Functional Differences
| Feature | N-(3-(benzo[d]thiazol-2-yl)-6-methyl-...-methoxybenzamide HCl | Compound 3 (6-isopropyl analog) |
|---|---|---|
| Position 6 substituent | Methyl group | Isopropyl group |
| Amide moiety | 4-Methoxybenzamide | Acetamide |
| Salt form | Hydrochloride | Free base (neutral) |
Pharmacokinetics (PK)
| Parameter | Compound 3 (6-isopropyl analog) | Implications for Hydrochloride Derivative |
|---|---|---|
| Plasma exposure | High (in mice, post-intraperitoneal) | Hydrochloride salt may enhance oral bioavailability due to improved solubility. |
| Brain penetration | Moderate (observed in mice) | The 4-methoxy group could increase lipophilicity, potentially improving CNS uptake. |
Key Research Findings
Structure-Activity Relationship (SAR) :
- Position 6 substituent : Bulky groups (e.g., isopropyl in compound 3) may optimize APE1 binding, while smaller groups (e.g., methyl) could reduce steric hindrance for alternative targets .
- Amide modifications : 4-Methoxybenzamide in the hydrochloride derivative introduces electron-donating effects, which may stabilize the molecule against enzymatic degradation compared to acetamide.
Q & A
Q. Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core Formation | 60–75 | 85–90 |
| Amidation | 70–85 | 90–95 |
| Salt Formation | 85–95 | 95–98 |
Basic: How is structural confirmation and purity assessed?
Q. Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy group at δ 3.8 ppm, benzo[d]thiazole protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺ at m/z 409.12 for the free base) .
- X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for understanding intermolecular interactions .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity. Retention time: ~8.2 min under standard conditions .
Contradiction Note : Discrepancies in melting points (reported 215–220°C vs. 208–212°C) may arise from polymorphism or residual solvents. Cross-validate via DSC .
Advanced: How can synthesis yield and purity be systematically optimized?
Q. Methodological Approach :
- Design of Experiments (DoE) : Vary temperature (60–110°C), solvent polarity (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal conditions .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction kinetics in real time, reducing purification bottlenecks .
- Crystallization Screening : Test solvents (ethanol, acetone) and anti-solvents (water, hexane) to improve crystal habit and yield .
Case Study : Replacing DMF with acetonitrile increased amidation yield from 70% to 88% by reducing acyl chloride hydrolysis .
Advanced: What strategies validate its biological target engagement and mechanism?
Q. Pharmacological Workflow :
In Vitro Assays :
- APE1 Inhibition : Measure AP-endonuclease activity via fluorescence-based assays (IC50 ~10–20 µM). Use HeLa cell lysates to confirm cellular activity .
- Cytotoxicity Synergy : Co-treat with alkylating agents (e.g., temozolomide) and assess viability via MTT assays. EC50 shifts indicate sensitization [[7]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
